molecular formula C19H30N4O7S B2966012 N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 872976-22-2

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B2966012
CAS No.: 872976-22-2
M. Wt: 458.53
InChI Key: YMJJALFWADHZOL-UHFFFAOYSA-N
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Description

N'-{[3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a 1,3-oxazinan-2-ylmethyl core linked to a 3,4-dimethoxybenzenesulfonyl group and a dimethylaminoethyl substituent. The 3,4-dimethoxybenzenesulfonyl group confers electron-rich aromatic properties, while the dimethylaminoethyl side chain may enhance solubility and influence pharmacokinetics .

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O7S/c1-22(2)10-8-20-18(24)19(25)21-13-17-23(9-5-11-30-17)31(26,27)14-6-7-15(28-3)16(12-14)29-4/h6-7,12,17H,5,8-11,13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJJALFWADHZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

The compound features a unique combination of functional groups:

  • 1,3-Oxazinan-2-yl group
  • Sulfonyl group attached to a 3,4-dimethoxyphenyl moiety
  • Ethanediamide backbone with a dimethylamino substituent

The molecular formula is C19H30N4O7SC_{19}H_{30}N_{4}O_{7}S, with a molecular weight of approximately 458.53 g/mol. This structure suggests both hydrophobic and polar characteristics, which may influence its solubility and interaction with biological targets.

Physical Properties

PropertyValue
Molecular Weight458.53 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The sulfonyl group can form strong interactions with active sites of proteins, while the oxazinan ring provides structural stability. This may lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
  • Antibacterial Properties : Compounds structurally related to this compound have demonstrated antibacterial activity against various clinically relevant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
  • Enzyme Inhibition Studies : Enzyme assays have shown that the compound can effectively inhibit enzymes such as proteases and kinases, which are crucial in various biological processes including cell division and apoptosis. The binding affinity and specificity for these targets are influenced by the compound’s structural features.

Comparative Analysis

To highlight the significance of this compound in medicinal chemistry, a comparative analysis with structurally similar compounds is presented below:

Compound NameKey Features
N'-cycloheptyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamideSimilar oxazolidine structure; potential for similar biological activity
N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamideShares sulfonamide and oxazolidine components; differing side chains

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanediamide Derivatives

Compound Name Sulfonyl Substituent Heterocyclic Core N-Substituent Molecular Formula (MW) Source
Target Compound 3,4-dimethoxybenzene 1,3-oxazinan 2-(dimethylamino)ethyl C23H30N4O7S (est. ~507 g/mol) -
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-fluoro-2-methylphenyl 1,3-oxazinan Ethyl C19H25FN3O5S (est. 417 g/mol)
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-chlorobenzene 1,3-oxazinan 2-methylpropyl C17H24ClN3O5S (417.91 g/mol)
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide 4-methoxybenzene 1,3-oxazolidin 3,4-dimethoxyphenethyl C23H29N3O8S (507.6 g/mol)
N-Cyclopentyl-N′-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 4-methoxybenzene 1,3-oxazinan Cyclopentyl C19H27N3O6S (425.5 g/mol)
N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide 4-fluoro-2-methylbenzene 1,3-oxazinan Furan-2-ylmethyl C19H22FN3O6S (439.5 g/mol)

Impact of Structural Differences

Sulfonyl Substituents

  • 4-Methoxybenzene () : Similar electron-rich properties but lacks the steric bulk of dual methoxy groups.
  • 4-Chlorobenzene () : Electron-withdrawing chloro group reduces solubility and may alter binding affinity in hydrophobic environments .

Heterocyclic Core

  • 1,3-Oxazinan vs. 1,3-Oxazolidin : The six-membered oxazinan ring (Target Compound, –10) offers greater conformational flexibility than the five-membered oxazolidin (), which may influence bioavailability and metabolic stability .

N-Substituents

  • Dimethylaminoethyl (Target Compound): The tertiary amine enhances water solubility via protonation at physiological pH, contrasting with lipophilic groups like cyclopentyl () or furan-2-ylmethyl () .

Q & A

Basic Research Questions

What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

  • Synthetic Strategy: The compound’s structure includes a sulfonyl group, oxazinan-2-yl ring, and ethanediamide linkage. A multi-step approach is recommended:
    • Sulfonylation: React 3,4-dimethoxybenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol under basic conditions (e.g., NaHCO₃) .
    • Amide Coupling: Use EDCI/HOBt or DCC as coupling agents to link the sulfonylated oxazinan intermediate to N-[2-(dimethylamino)ethyl]ethanediamide.
    • Purification: Employ column chromatography (silica gel, 5–10% MeOH in DCM) or recrystallization (EtOAc/hexane) to isolate the final product.
  • Yield Optimization: Adjust reaction temperature (0–25°C for sulfonylation) and stoichiometry (1.2 equivalents of sulfonyl chloride). Monitor reaction progress via TLC or LC-MS .

How can the compound’s structure be confirmed using analytical techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the oxazinan ring (δ 3.5–4.5 ppm) and dimethylaminoethyl group (δ 2.2–2.8 ppm).
    • ¹³C NMR: Confirm sulfonyl (C-SO₂ at ~125 ppm) and amide carbonyl (C=O at ~170 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ peak) with <5 ppm error.
  • Infrared (IR) Spectroscopy: Detect sulfonyl S=O stretches (~1350 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Target Selection: Prioritize assays based on structural analogs (e.g., sulfonamide-containing compounds often target enzymes like carbonic anhydrase or kinases) .
  • Assay Design:
    • Enzyme Inhibition: Use fluorometric or colorimetric kits (e.g., NADH-coupled assays) at 10–100 µM compound concentration.
    • Cellular Viability: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay .
  • Data Interpretation: Compare IC₅₀ values with positive controls (e.g., acetazolamide for carbonic anhydrase).

Advanced Research Questions

How does the sulfonyl group’s electronic configuration influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to map electron density on the sulfonyl group. The electron-withdrawing nature enhances susceptibility to nucleophilic attack at the sulfur center .
  • Experimental Validation: React the compound with nucleophiles (e.g., amines or thiols) in DMF at 60°C. Monitor sulfonamide bond cleavage via LC-MS .

What strategies resolve contradictions in observed vs. predicted biological activity?

Methodological Answer:

  • Hypothesis Testing:
    • Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets.
    • Metabolite Interference: Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via UPLC-QTOF .
  • Data Reconciliation: Use cheminformatics tools (e.g., Schrödinger’s Phase) to align experimental IC₅₀ values with QSAR models .

How can in silico modeling predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction:
    • LogP: Use Molinspiration or SwissADME to estimate lipophilicity (target: 1–3 for oral bioavailability).
    • Permeability: Simulate blood-brain barrier penetration via PAMPA assay .
  • Docking Studies: Model interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .

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